molecular formula C10H12BrFO2Zn B14886807 3-(2-Ethoxyethoxy)-5-fluorophenylZinc bromide

3-(2-Ethoxyethoxy)-5-fluorophenylZinc bromide

Cat. No.: B14886807
M. Wt: 328.5 g/mol
InChI Key: DIDCHHDOTXMCFE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Ethoxyethoxy)-5-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxyethoxy group and the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)-5-fluorophenyl bromide with zinc in the presence of a suitable activator, such as iodine or a catalytic amount of copper(I) bromide. The reaction is carried out in anhydrous THF under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(2-ethoxyethoxy)-5-fluorophenyl bromide+ZnTHF, I23-(2-ethoxyethoxy)-5-fluorophenylzinc bromide\text{3-(2-ethoxyethoxy)-5-fluorophenyl bromide} + \text{Zn} \xrightarrow{\text{THF, I}_2} \text{this compound} 3-(2-ethoxyethoxy)-5-fluorophenyl bromide+ZnTHF, I2​​3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)-5-fluorophenylzinc bromide undergoes various types of reactions, including:

    Cross-coupling reactions: It reacts with organic halides or pseudohalides in the presence of transition metal catalysts (e.g., palladium, nickel) to form carbon-carbon bonds.

    Nucleophilic addition: It can add to electrophilic carbonyl compounds, such as aldehydes and ketones, to form alcohols.

    Substitution reactions: It can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Catalysts: Palladium(II) acetate, nickel(II) chloride

    Solvents: Anhydrous THF, diethyl ether

    Conditions: Inert atmosphere (e.g., nitrogen or argon), low to moderate temperatures (0-50°C)

Major Products

    Cross-coupling products: Biphenyl derivatives, styrenes

    Addition products: Secondary and tertiary alcohols

    Substitution products: Substituted aromatic compounds

Scientific Research Applications

3-(2-Ethoxyethoxy)-5-fluorophenylzinc bromide is used in various scientific research applications, including:

    Organic synthesis: It is a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Material science: It is used in the preparation of functionalized polymers and advanced materials.

    Medicinal chemistry: It is employed in the synthesis of biologically active compounds and drug candidates.

    Catalysis: It serves as a precursor for the development of novel catalytic systems.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo oxidative addition to transition metal catalysts. This intermediate then participates in various coupling reactions, forming new carbon-carbon bonds. The ethoxyethoxy group and fluorine atom influence the electronic properties of the phenyl ring, enhancing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-ethoxyethoxy)-4-fluorophenylzinc bromide
  • 4-(2-ethoxyethoxy)-3-methylphenylzinc bromide
  • 3-(2-ethoxyethoxy)-5-fluorophenylmagnesium bromide

Uniqueness

Compared to similar compounds, 3-(2-ethoxyethoxy)-5-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity. The presence of the fluorine atom at the 5-position of the phenyl ring enhances its nucleophilicity and stability. Additionally, the ethoxyethoxy group provides steric hindrance, reducing side reactions and improving the overall yield of desired products.

Properties

Molecular Formula

C10H12BrFO2Zn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);1-(2-ethoxyethoxy)-3-fluorobenzene-5-ide

InChI

InChI=1S/C10H12FO2.BrH.Zn/c1-2-12-6-7-13-10-5-3-4-9(11)8-10;;/h4-5,8H,2,6-7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

DIDCHHDOTXMCFE-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC1=CC(=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.